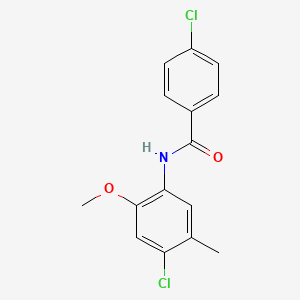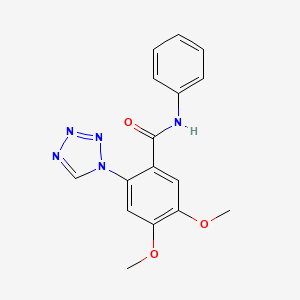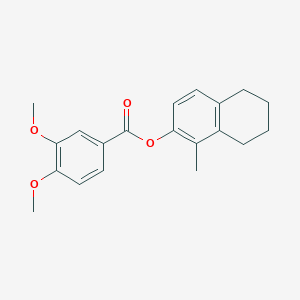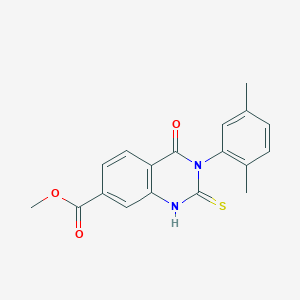![molecular formula C19H23N3O3 B5732071 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, commonly known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DNMDP belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of DNMDP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DNMDP has also been found to interact with certain receptors in the brain, such as the sigma-1 receptor, which is involved in regulating a variety of physiological processes.
Biochemical and Physiological Effects:
DNMDP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. DNMDP has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DNMDP in lab experiments include its potential use in the development of new drugs for the treatment of various diseases. DNMDP has been found to possess a wide range of biological activities, making it a promising candidate for drug development. However, the limitations of using DNMDP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on DNMDP. One area of research is the development of new drugs based on DNMDP. Researchers are exploring the potential use of DNMDP derivatives in the treatment of various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders. Another area of research is the elucidation of the exact mechanism of action of DNMDP. Researchers are working to understand how DNMDP interacts with neurotransmitters and receptors in the brain. Finally, researchers are exploring the potential use of DNMDP in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
DNMDP can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with 2,3-dimethylphenylpiperazine in the presence of a catalyst. The product is then purified using column chromatography to obtain pure DNMDP. The synthesis of DNMDP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DNMDP has been extensively studied for its potential use in the development of new drugs. It has been found to possess a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. DNMDP has also been found to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in the brain.
Propriétés
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(15(14)2)21-10-8-20(9-11-21)13-16-12-17(22(24)25)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPKIXRYPTPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)



![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)